4-(4-Fluorobenzoyl)isophthalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

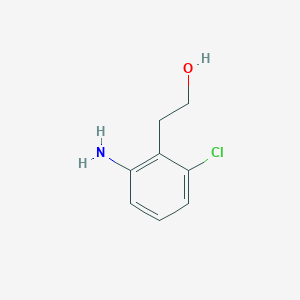

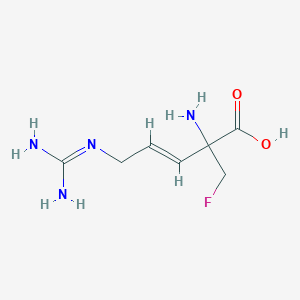

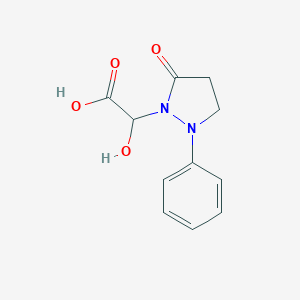

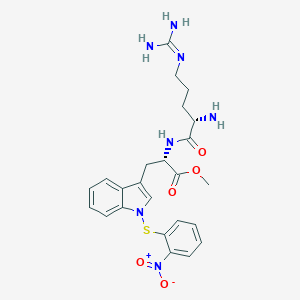

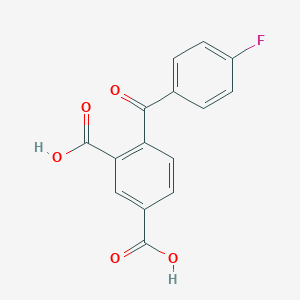

4-(4-Fluorobenzoyl)isophthalic Acid is a chemical compound with the molecular formula C15H9FO5 . It contains 15 Carbon atoms, 9 Hydrogen atoms, 1 Fluorine atom, and 5 Oxygen atoms . It has a total of 31 bonds, including 22 non-Hydrogen bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic carboxylic acids .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves reactions under specific conditions to introduce fluorine atoms or fluorine-containing groups into the aromatic ring. A notable method for synthesizing fluorinated compounds includes the reaction of fluorobenzoyl isothiocyanate with fluoroanilines in dry acetonitrile to produce fluorinated thioureas.Molecular Structure Analysis

Fluorinated compounds often exhibit unique structural characteristics due to the electron-withdrawing nature of fluorine. For instance, fluorinated thioureas show almost planar carbonyl and thiourea groups, with conformation stabilized by intramolecular hydrogen bonds.Chemical Reactions Analysis

Fluorinated aromatic compounds participate in a variety of chemical reactions, leveraging the reactivity of the fluorine atom or fluorinated groups. The synthesis of polymers from fluorinated monomers, such as the reaction of 2- (2-Fluoro-4-hydroxybenzoyl)-benzoic acid with hydrazine hydrate, exemplifies the role of fluorinated compounds in forming high-performance materials with excellent solubility and thermal properties.Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Fluorobenzoyl)isophthalic Acid is 288.23 g/mol . It contains a total of 30 atoms, including 9 Hydrogen atoms, 15 Carbon atoms, 5 Oxygen atoms, and 1 Fluorine atom .Applications De Recherche Scientifique

Intermediate in Drug Synthesis

“4-(4-Fluorobenzoyl)isophthalic acid” is used as an intermediate in the preparation of Citalopram , a widely used antidepressant.

Resin Production

Isophthalic Acid, a closely related compound, is utilized in the manufacture of unsaturated polyester resins (UPRs) . Its unique molecular structure imparts these resins with improved thermal stability, chemical resistance, and dimensional stability .

High-Performance Polymers

Isophthalic Acid serves as a vital monomer in the production of polyethylene terephthalate (PET) and other high-performance polymers . PET, recognized for its robustness, clarity, and chemical inertness, finds extensive use in the packaging industry .

Ink and Coatings Production

Isophthalic Acid is also utilized in the production of inks and coatings due to its ability to enhance the final product’s durability and resistance to external agents .

Corrosion Inhibitor

Additionally, Isophthalic Acid functions as an effective corrosion inhibitor in certain applications . It can protect materials, such as steel, from corrosive environments by forming a protective layer over the surface .

Research and Development

Due to its unique properties and versatility, Isophthalic Acid is continually studied for potential applications in emerging fields like bio-based polymers and nanotechnology .

Hyperbranched Polymers

Hyperbranched polymers have been receiving increasing attention because of their unique architecture that results in an interesting set of unusual chemical and physical properties . “4-(4-Fluorobenzoyl)isophthalic acid” could potentially be used in the synthesis of these polymers .

Mécanisme D'action

Fluorinated organic compounds are the subject of topical interest due to their unique physical and biological properties . It has been observed that the presence of fluorine substituents in a lead molecule is capable of changing all the physical properties and influencing various drug-action related phenomena such as adsorption, distribution, metabolism, and excretion .

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHTPARUDQETP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431514 |

Source

|

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzoyl)isophthalic acid | |

CAS RN |

1645-24-5 |

Source

|

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.